Ddabt1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

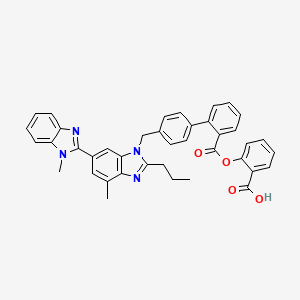

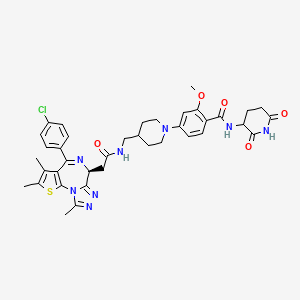

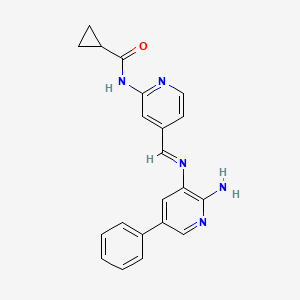

DDABT1 is a compound synthesized as an ester conjugate of telmisartan and salicylic acid. It has shown significant potential in inhibiting Chikungunya virus (CHIKV) infection and reducing inflammation and arthritis . The compound has demonstrated higher potency and a good selectivity index, making it a promising candidate for further research and development .

Preparation Methods

The synthesis of DDABT1 involves the conjugation of telmisartan and salicylic acid. The specific synthetic routes and reaction conditions are detailed in the supplementary methods of the research conducted by Chattopadhyay et al. . The compound is prepared by mixing the starting materials in appropriate solvents and under controlled conditions to achieve the desired product. Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and purity of the final product .

Chemical Reactions Analysis

DDABT1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound’s antiviral efficacy is partly attributed to its ability to modulate angiotensin II receptor type 1 (AT1) and other molecular targets .

Scientific Research Applications

DDABT1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying ester conjugates and their properties. In biology, it is used to investigate the mechanisms of viral infections and inflammation. In medicine, this compound shows promise as a potential antiviral drug for managing CHIKV and related conditions . Its ability to reduce inflammation and arthritis also makes it relevant for research in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of DDABT1 involves its interference with the early stages of CHIKV infection, reducing viral titer, viral RNA, and viral proteins . The compound modulates the angiotensin II receptor type 1 (AT1), which plays a role in viral inflammation. Additionally, this compound may have other modes of action that require further investigation . The molecular targets and pathways involved include the AT1/PPAR-γ/MAPKs pathways and CHIKV-nsP2 protease .

Comparison with Similar Compounds

DDABT1 can be compared with other similar compounds, such as telmisartan and salicylic acid, which are its parent compounds. Unlike telmisartan and salicylic acid, this compound exhibits enhanced antiviral efficacy and anti-inflammatory properties . Other similar compounds include various ester conjugates of antiviral and anti-inflammatory agents. The uniqueness of this compound lies in its dual action against CHIKV infection and inflammation, making it a valuable compound for further research and development .

Properties

Molecular Formula |

C40H34N4O4 |

|---|---|

Molecular Weight |

634.7 g/mol |

IUPAC Name |

2-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxybenzoic acid |

InChI |

InChI=1S/C40H34N4O4/c1-4-11-36-42-37-25(2)22-28(38-41-32-15-8-9-16-33(32)43(38)3)23-34(37)44(36)24-26-18-20-27(21-19-26)29-12-5-6-13-30(29)40(47)48-35-17-10-7-14-31(35)39(45)46/h5-10,12-23H,4,11,24H2,1-3H3,(H,45,46) |

InChI Key |

MVXXPOXJHVKWPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)

![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)

![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)